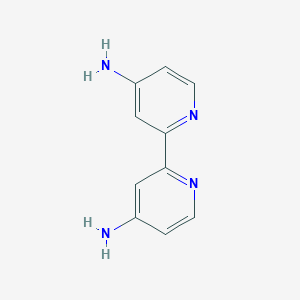

(NH2)2bpy

説明

Significance as a Versatile Ligand and Building Block in Contemporary Chemistry

[2,2'-Bipyridine]-4,4'-diamine, also known by its alternative name 4,4'-diamino-2,2'-bipyridyl, is a highly versatile molecule in contemporary chemistry. achemblock.com Its significance stems from its dual functionality as both a robust ligand for metal coordination and a flexible building block for the synthesis of more complex molecular architectures.

As a ligand, the two nitrogen atoms of the bipyridine core form a bidentate chelate with a wide array of transition metal ions, creating stable five-membered rings that enhance the stability of the resulting complexes. The presence of the amino groups at the 4 and 4' positions further modulates the electronic properties of the bipyridine system, increasing the electron density at the core and facilitating stronger metal-ligand interactions. This enhanced coordination capability makes it a preferred choice over other ligands in various catalytic and material science applications.

Beyond its role as a simple ligand, [2,2'-Bipyridine]-4,4'-diamine serves as a fundamental building block for the construction of elaborate supramolecular structures, functional polymers, and advanced materials. The amino groups provide reactive sites for further chemical modifications, allowing for the covalent linkage of other functional moieties. This adaptability enables the rational design and synthesis of materials with tailored optical, electronic, and catalytic properties.

Historical Context and Evolution of Bipyridine Ligand Research

The journey of bipyridine ligand research began in 1888 with the first synthesis of the parent compound, 2,2'-bipyridine (B1663995). nih.govnih.gov This discovery laid the groundwork for over a century of exploration into the coordination chemistry of this remarkable class of ligands. nih.gov Early research in the first half of the 20th century focused on understanding the fundamental coordination behavior of 2,2'-bipyridine with various metal ions, particularly iron(II), leading to the characterization of complexes with different stoichiometries. nih.govmdpi.com

The 1930s witnessed a significant expansion in the coordination chemistry of bipyridine, driven by improved synthetic methods and a growing interest in inorganic chemistry. nih.govmdpi.com Researchers began to explore the diverse range of complexes that could be formed across the periodic table. mdpi.com Over the decades, the focus of bipyridine research has evolved from the study of simple coordination complexes to the development of sophisticated supramolecular assemblies and functional materials. nih.gov The introduction of various substituents onto the bipyridine core, such as in [2,2'-Bipyridine]-4,4'-diamine, has been a key strategy to fine-tune the properties of the resulting metal complexes and materials. researchgate.net This has led to their application in diverse fields, including catalysis, photochemistry, and materials science. researchgate.net

Scope and Research Trajectories of [2,2'-Bipyridine]-4,4'-diamine

The research landscape for [2,2'-Bipyridine]-4,4'-diamine is broad and continues to expand. Current research efforts are focused on harnessing its unique properties for a variety of advanced applications.

Key Research Areas:

Coordination Chemistry and Catalysis: A primary area of investigation involves the synthesis and characterization of novel metal complexes with [2,2'-Bipyridine]-4,4'-diamine as a ligand. These complexes are being explored for their catalytic activity in a range of organic transformations, including the copolymerization of carbon monoxide and styrene (B11656) to form polyketones. The ability to tune the electronic and steric properties of the catalyst by modifying the diamine ligand is a key advantage.

Materials Science: The compound is a valuable building block for the creation of advanced materials. Researchers are incorporating it into metal-organic frameworks (MOFs), coordination polymers, and other functional materials. The hydrogen bonding capabilities of the amino groups, in conjunction with the coordinating bipyridine unit, allow for the construction of ordered, multidimensional networks with potential applications in gas storage, separation, and sensing. researchgate.netcmu.edu

Photochemistry and Photophysics: Bipyridine complexes, in general, are known for their rich photophysical and photochemical properties. Research is underway to explore the potential of [2,2'-Bipyridine]-4,4'-diamine-containing complexes in applications such as light-emitting diodes (LEDs), sensors, and dye-sensitized solar cells (DSSCs). The amino groups can influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission properties of the complexes. researchgate.net

Bioinorganic Chemistry: The ability of [2,2'-Bipyridine]-4,4'-diamine and its metal complexes to interact with biological molecules is another active area of research. Studies are exploring their potential as antimicrobial and antitumor agents, as well as their use as probes for studying metal-protein interactions.

Future Research Trajectories:

Future research is expected to focus on the development of more sophisticated and functional systems based on [2,2'-Bipyridine]-4,4'-diamine. This includes the design of multi-metallic complexes with cooperative catalytic activity, the creation of "smart" materials that respond to external stimuli, and the development of targeted therapeutic agents. The versatility of this compound ensures its continued importance in addressing fundamental and applied challenges in chemical science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-aminopyridin-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHJTVKLMSJXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902815 | |

| Record name | NoName_3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-69-8 | |

| Record name | 4,4'-Diamino-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Bipyridine 4,4 Diamine

Established Synthetic Routes

The synthesis of [2,2'-Bipyridine]-4,4'-diamine primarily involves the reduction of a dinitro precursor, 4,4'-dinitro-2,2'-bipyridine (B97881), or its N,N'-dioxide derivative. researchgate.netuniversityofgalway.ie Various reduction methodologies have been developed to achieve this transformation efficiently.

Reduction of 4,4'-Dinitro-2,2'-bipyridine and its N,N'-dioxide derivatives

A common and effective precursor for the synthesis of [2,2'-Bipyridine]-4,4'-diamine is 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. researchgate.netuniversityofgalway.ie The presence of the N-oxide groups facilitates the reduction process. An improved synthetic route has been developed that reportedly produces a four-fold higher yield compared to previous methods under mild reaction conditions. universityofgalway.ie This enhanced procedure involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, leading to a more efficient production and purification of the final diamino product. universityofgalway.ie

The direct reduction of 4,4'-dinitro-2,2'-bipyridine is also a viable pathway. This starting material can be synthesized from 2,2'-bipyridine (B1663995). researchgate.net

Catalytic Hydrogenation Approaches for Amine Group Formation

Catalytic hydrogenation is a widely employed method for the reduction of the nitro groups in 4,4'-dinitro-2,2'-bipyridine to the desired amino functionalities. This process typically utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net

One specific protocol involves heating a suspension of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol, followed by the dropwise addition of hydrazine (B178648) hydrate (B1144303) in ethanol. researchgate.net This method has been demonstrated to be an effective route to [2,2'-Bipyridine]-4,4'-diamine.

The following table summarizes representative conditions for catalytic hydrogenation:

| Starting Material | Catalyst | Hydrogen Source | Solvent | Key Conditions | Reference |

| 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | 10% Pd/C | Hydrazine hydrate | Ethanol | Reflux | researchgate.net |

| 4,4'-Dinitro-2,2'-bipyridine | H₂/Pd-C | Hydrogen gas | Ethanol | 50°C, 6 hr |

Chemical Reduction Methods for Amino Group Synthesis

Besides catalytic hydrogenation, various chemical reducing agents can be used to convert the nitro groups to amino groups. These methods offer alternatives that may be more suitable for specific laboratory setups or desired scales of production.

One such method employs sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline medium. This cost-effective approach involves dissolving 4,4'-dinitro-2,2'-bipyridine in aqueous sodium hydroxide (B78521) and adding sodium dithionite portion-wise at an elevated temperature of 60°C. The product is then isolated by filtration after acidification.

Other reducing agents have also been explored for the reduction of nitroarenes in general, which could potentially be applied to the synthesis of [2,2'-Bipyridine]-4,4'-diamine. These include systems like samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, and the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) with potassium tert-butoxide. organic-chemistry.org

Functionalization and Derivatization Strategies

The presence of both reactive amino groups and an aromatic bipyridine backbone in [2,2'-Bipyridine]-4,4'-diamine offers numerous possibilities for further chemical modifications. These modifications are essential for tailoring the properties of the molecule for specific applications, such as in the development of new ligands for catalysis or functional materials. thieme-connect.comacs.org

Reactions at the Amino Groups (-NH₂)

The amino groups are primary sites for functionalization. They can undergo a variety of reactions, allowing for the attachment of different functional moieties.

One key reaction is the formation of amides. For instance, the reaction of [2,2'-Bipyridine]-4,4'-diamine with acyl chlorides can lead to the formation of bis(acylamino)-2,2'-bipyridines. tue.nl Another important transformation is the reaction with nitrosonium tetrafluoroborate (B81430) to form a diazonium salt, which can then be used in further synthetic steps. acs.org

Furthermore, the amino groups can be alkylated. For example, N,N,N',N'-tetramethyl-[2,2'-bipyridine]-4,4'-diamine can be synthesized, demonstrating the possibility of exhaustive alkylation of the amino groups. sigmaaldrich.com

Modifications of the Bipyridine Backbone

While the amino groups are the most reactive sites, the bipyridine backbone can also be modified, although this is generally more challenging.

One approach to modifying the bipyridine core involves starting with a pre-functionalized pyridine (B92270) ring before the coupling reaction to form the bipyridine structure. For example, symmetrically and non-symmetrically substituted 2,2'-bipyridines can be prepared through homo- and cross-coupling reactions of substituted 2-chloro- or 2-bromopyridines. thieme-connect.com

Another strategy involves the direct modification of the bipyridine ring system. For instance, it is possible to introduce bromo substituents onto the bipyridine backbone, as seen in the synthesis of 4,4'-dibromo-2,2'-bipyridine (B104092) from 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide. semanticscholar.org This di-bromo derivative can then undergo further palladium-catalyzed cross-coupling reactions to introduce other functional groups. semanticscholar.org

Preparation of Advanced Precursors for Complex Architectures

The bifunctional nature of [2,2'-Bipyridine]-4,4'-diamine, combining a metal-chelating bipyridine core with two reactive primary amine groups, establishes it as a fundamental building block for the synthesis of advanced precursors. These precursors are designed for the construction of intricate, high-order structures such as coordination polymers, metallo-supramolecular assemblies, and functional polyimides. The chemical reactivity of the amine functionalities is central to these synthetic strategies, allowing for the covalent extension of the bipyridine unit into larger, more complex molecular and macromolecular architectures.

A superior and efficient synthetic route to the parent [2,2'-Bipyridine]-4,4'-diamine has been developed, which facilitates its availability for these more advanced applications. The method involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide using hydrazine hydrate as the reducing agent and a palladium on carbon (Pd/C) catalyst in ethanol. This procedure is noted for its mild reaction conditions and significantly higher yields compared to previous methods, making the diamine a more accessible precursor. researchgate.netuniversityofgalway.ie

The primary amine groups can undergo a variety of chemical transformations, most notably polycondensation, Schiff base formation, and acylation, to yield sophisticated precursors tailored for specific complex architectures.

Polycondensation for Polyimide Synthesis

[2,2'-Bipyridine]-4,4'-diamine serves as a diamine monomer in polycondensation reactions with aromatic dianhydrides to produce polyimides. These polymers incorporate the bipyridine unit directly into the polymer backbone, creating materials that combine the thermal stability of polyimides with the coordination capabilities of the bipyridine ligand. A common method is a two-step process where the diamine and a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), react at ambient temperature in a polar aprotic solvent to form a soluble poly(amic acid). sid.ir This intermediate is then converted to the final polyimide through thermal or chemical cyclization. sid.ir The resulting polyimides can subsequently form complexes with metal salts, leading to metallo-supramolecular polymers. sid.ir

| Reaction Stage | Reactants | Solvent | Temperature | Outcome | Reference |

| Poly(amic acid) formation | [2,2'-Bipyridine]-4,4'-diamine, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | N,N-dimethylacetamide (DMAc) | Ambient | Soluble poly(amic acid) | sid.ir |

| Cyclization (Imidization) | Poly(amic acid) intermediate | - | Heating | Polyimide with bipyridine units | sid.ir |

| Table 1: Representative two-step polycondensation for polyimide synthesis. |

Schiff Base (Imine) Formation

The condensation of the primary amine groups of [2,2'-Bipyridine]-4,4'-diamine with aldehydes is a straightforward method to generate extended Schiff base ligands. Reaction with a mono-aldehyde results in a bis(imino)bipyridine ligand, where the bipyridine core is appended with two new chromophoric or functional arms. rsc.org These precursors are valuable in the synthesis of multinuclear metal complexes and for studies in nonlinear optics. rsc.org

Furthermore, when reacted with a dialdehyde (B1249045), [2,2'-Bipyridine]-4,4'-diamine can act as a monomer for the synthesis of Schiff base polymers, also known as polyimines. This polycondensation reaction typically proceeds in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.com The resulting polymers feature a highly conjugated backbone containing both the bipyridine and azomethine (-CH=N-) linkages, making them suitable for applications in materials science. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |

| [2,2'-Bipyridine]-4,4'-diamine | Dialkylaminophenyl-aldehyde | - | - | Bis(imino)bipyridine ligand | rsc.org |

| Aromatic Diamine (e.g., Polyetheramine) | 2,6-Pyridinedicarboxaldehyde | DMF | 120 °C, 10 h | Schiff Base Polymer | mdpi.com |

| Table 2: Synthesis of imine-based precursors. |

Amide-Linked Precursors

Acylation of the amine groups provides another powerful route to advanced precursors. The reaction of [2,2'-Bipyridine]-4,4'-diamine with acyl chlorides or carboxylic acids (using a coupling agent) yields stable amide-linked bipyridine derivatives. While specific examples for the 4,4'-isomer are part of broader synthetic studies, the chemistry is analogous to that of other aromatic diamines. nih.govnih.gov For instance, reacting a diamine with a dicarboxylic acid or its derivative can lead to the formation of functional polyamides. Alternatively, reaction with a molecule containing both a carboxylic acid and another functional group can produce a bipyridine ligand with new appended functionalities. These amide-bridged ligands are instrumental in constructing intricate coordination compounds, including mononuclear and dinuclear helicates. nih.gov

These transformations highlight the role of [2,2'-Bipyridine]-4,4'-diamine as a versatile platform. By leveraging the reactivity of its amine groups, it can be elaborated into a wide array of advanced precursors, enabling the rational design and synthesis of complex molecular and polymeric architectures with integrated metal-chelating sites.

Coordination Chemistry of 2,2 Bipyridine 4,4 Diamine

Fundamental Principles of Ligand-Metal Interactions

The coordination behavior of [2,2'-Bipyridine]-4,4'-diamine, also known as 4,4'-diamino-2,2'-bipyridine (dambp or bpy4da), is dictated by the interplay of its bipyridyl core and the functional amino groups.

Bidentate Chelating Capability and Five-Membered Chelate Ring Formation

At its core, [2,2'-Bipyridine]-4,4'-diamine functions as a classic bidentate chelating ligand. The two nitrogen atoms of the pyridine (B92270) rings coordinate to a single metal center, forming a highly stable five-membered chelate ring. This chelate effect, where a multidentate ligand binds to a metal ion, results in a more thermodynamically stable complex compared to coordination with analogous monodentate ligands. The formation of this five-membered ring is a key characteristic that makes the bipyridine framework a favored scaffold in coordination chemistry.

Influence of Amino Substituents on Coordination Behavior

The presence of amino (-NH₂) groups at the 4 and 4' positions of the bipyridine backbone significantly influences the ligand's coordination properties. These amino groups can act as hydrogen bond donors, enabling the formation of extensive three-dimensional hydrogen-bonding networks in the solid state. acs.orgepa.gov This capability allows metal complexes of [2,2'-Bipyridine]-4,4'-diamine to serve as "metallo-tectons," or building blocks, for the construction of supramolecular architectures. acs.orgresearchgate.net Furthermore, the position of these amino groups affects the steric and electronic environment around the metal center, which can influence the geometry of the resulting complex and its interactions with other molecules. nih.govnsf.gov

Electronic Effects and Ligand Field Modulation

The amino substituents exert a profound electronic influence on the bipyridine system. As strong electron-donating groups (EDGs) through the resonance effect, they increase the electron density on the pyridine rings. tandfonline.com This enhancement of electron density strengthens the σ-donating capability of the pyridyl nitrogen atoms, leading to stronger metal-ligand bonds. tandfonline.com

This electronic perturbation modulates the ligand field strength, which in turn affects the properties of the metal complex. Theoretical studies have shown that the presence of the -NH₂ substituent leads to a reduction in the HOMO-LUMO energy gap of the ligand compared to unsubstituted 2,2'-bipyridine (B1663995), which can make the resulting complexes more reactive. tandfonline.comresearchgate.net By introducing these electron-donating groups, the redox potentials of the metal complexes can be tuned; for instance, they can make the reduction of the complex more difficult or lower the oxidation potential of the metal center (e.g., the Os³⁺/²⁺ couple). nsf.govresearchgate.net This tunability is a critical aspect in the design of metal complexes for specific applications, such as catalysis and molecular electronics. researchgate.netfrontiersin.org

Formation and Characterization of Metal Complexes

The versatile nature of [2,2'-Bipyridine]-4,4'-diamine allows for the synthesis of a wide range of metal complexes with varied structures and properties.

Synthesis of Homoleptic and Heteroleptic Metal Complexes

[2,2'-Bipyridine]-4,4'-diamine can form both homoleptic and heteroleptic complexes. Homoleptic complexes, such as [M(bpy4da)₃]²⁺, contain only one type of ligand bound to the metal center. acs.orgepa.gov These are typically synthesized by reacting a metal salt with three equivalents of the ligand. google.com

Heteroleptic complexes, which contain a mixture of different ligands, are also readily synthesized. nih.gov For example, mixed-ligand ruthenium and osmium complexes have been prepared where one or two [2,2'-Bipyridine]-4,4'-diamine ligands are coordinated to the metal center along with other bipyridine derivatives or ancillary ligands. chemrxiv.orgnih.govgoogle.com The synthesis of these complexes often involves a stepwise approach, where a precursor complex is first formed and then reacted with the second ligand. chemrxiv.org This modular approach allows for fine-tuning of the complex's steric and electronic properties.

Coordination with Transition Metals (e.g., Ru, Fe, Co, Ni, Cu, Os)

[2,2'-Bipyridine]-4,4'-diamine forms stable complexes with a variety of transition metals, leading to diverse coordination geometries and properties.

Ruthenium (Ru): Ruthenium complexes featuring this ligand have been extensively studied. nih.gov They often exhibit octahedral geometry, as seen in both heteroleptic species like [Ru(bpy)₂(bpy4da)]²⁺ and [Ru(η⁶-p-cymene)(bpy4da)Cl]⁺, and homoleptic complexes like [Ru(bpy4da)₃]²⁺. nih.govresearchgate.netnih.govgoogle.com

Iron (Fe): Iron(II) readily forms a purple-red, octahedral tris-complex, [Fe(bpy4da)₃]²⁺, upon reaction with the ligand. google.comresearchgate.net

Cobalt (Co): Cobalt complexes with [2,2'-Bipyridine]-4,4'-diamine have been synthesized and structurally characterized. Depending on the stoichiometry and counter-ions, both six-coordinate octahedral and other geometries can be formed. acs.orgresearchgate.net

Nickel (Ni): Nickel(II) forms octahedral complexes such as [Ni(bpy4da)₃]²⁺. acs.orgepa.govresearchgate.net These complexes have been investigated for their ability to form hydrogen-bonded networks. acs.orgresearchgate.net

Copper (Cu): Copper(II) complexes show more varied geometries. For example, [Cu(bpy4da)₂]²⁺ was found to have a four-coordinate, distorted square-planar geometry. researchgate.net Other reported copper complexes include five-coordinate species and dinuclear structures bridged by other ligands. acs.orgresearchgate.net

Osmium (Os): Osmium can form stable octahedral complexes. Both homoleptic and heteroleptic complexes, such as [Os(bpy4da)₃]²⁺ and heteroleptic species containing one or two bpy4da ligands, have been synthesized. chemrxiv.orggoogle.com The strong electron-donating nature of the amino groups is particularly useful for tuning the redox properties of these osmium complexes. researchgate.net

Table of Representative Metal Complexes and Geometries

| Metal Ion | Complex Example | Coordination Geometry |

| Ru(II) | [Ru(bpy4da)₃]²⁺ | Octahedral |

| Fe(II) | [Fe(bpy4da)₃]²⁺ | Octahedral |

| Co(III) | [Co(dabpy)₂Cl₂]⁺ | Octahedral |

| Ni(II) | [Ni(dabpy)₃]²⁺ | Octahedral |

| Cu(II) | [Cu(dabpy)₂]²⁺ | Distorted Square-Planar |

| Os(II) | [Os(DIP)₂(dnbpy)]²⁺ | Octahedral |

Note: dabpy, dnbpy, and bpy4da are used interchangeably in the literature for [2,2'-Bipyridine]-4,4'-diamine. DIP is 4,7-diphenyl-1,10-phenanthroline. Data compiled from sources researchgate.netchemrxiv.org.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of [2,2'-Bipyridine]-4,4'-diamine is fundamental to understanding their properties. Techniques such as X-ray crystallography have been pivotal in revealing the intricate structural details of these compounds.

X-ray Crystallography of Co(III), Cu(II), and Ni(II) Complexes

For instance, the crystal structure of a Co(III) complex, [Co(bpy4da)2(NO3)]2·2(NO3)·4.5(dmf), has been reported, showcasing the coordination environment around the cobalt center. researchgate.net Similarly, Ni(II) complexes, such as [Ni(bpy4da)3]²⁺, have been characterized, revealing a tris-chelate formation where three diamine ligands coordinate to a single nickel ion. researchgate.net In the case of Cu(II), complexes like [Cu(dabpy)2]²⁺ have been synthesized and their structures elucidated, providing insight into the coordination preferences of the copper ion. researchgate.net

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are crucial for establishing structure-property relationships. For example, in a heterometallic Th(IV)-Ni(II) complex involving a modified bipyridine ligand, the coordination details around both metal centers were precisely determined, highlighting the versatility of bipyridine-based ligands in forming complex architectures. mdpi.com

Determination of Coordination Geometries (e.g., Octahedral, Distorted Square-Planar, Distorted Tetrahedral)

The coordination geometry of metal complexes with [2,2'-Bipyridine]-4,4'-diamine is dictated by the electronic configuration and size of the metal ion, as well as the steric and electronic properties of the co-ligands.

Octahedral Geometry: This is a prevalent coordination geometry for Co(III) and Ni(II) complexes with [2,2'-Bipyridine]-4,4'-diamine. researchgate.net In these instances, the metal center is six-coordinated. For example, in [Ni(bpy4da)3]²⁺ and the Co(III) complexes, the metal ion is surrounded by six nitrogen atoms from three or two bidentate diamine ligands and other coordinating species, respectively, arranged at the vertices of an octahedron. researchgate.netcdnsciencepub.com This arrangement is common for transition metals that favor a coordination number of six. wikipedia.org

Distorted Square-Planar Geometry: Copper(II) complexes with this ligand can exhibit a four-coordinated, distorted square-planar geometry. researchgate.net An example is the [Cu(dabpy)2]²⁺ cation, where the Cu(II) center is bound to four nitrogen atoms from two diamine ligands. researchgate.net The deviation from a perfect square-planar arrangement is common for Cu(II) complexes due to the Jahn-Teller effect.

Distorted Tetrahedral Geometry: While less common for the specific complexes mentioned, distorted tetrahedral geometries are known for Cu(I) and some Cu(II) complexes with substituted bipyridine ligands. acs.orgresearchgate.net For example, single-crystal X-ray crystallography of certain Cu(I) complexes with related bipyridine ligands reveals a distorted tetrahedral geometry. acs.org

The following table summarizes the observed coordination geometries for selected metal complexes of [2,2'-Bipyridine]-4,4'-diamine.

| Metal Ion | Complex Type Example | Coordination Geometry | Source(s) |

| Co(III) | [Co(bpy4da)₂(NO₃)]²⁺ | Octahedral | researchgate.netcdnsciencepub.com |

| Ni(II) | [Ni(bpy4da)₃]²⁺ | Octahedral | researchgate.net |

| Cu(II) | [Cu(dabpy)₂]²⁺ | Distorted Square-Planar | researchgate.net |

Stability and Reactivity of Metal-Diamine Complexes

The stability and reactivity of metal complexes containing [2,2'-Bipyridine]-4,4'-diamine are influenced by the electronic effects of the amino groups and the nature of the metal center.

Comparison of Stability with Other Bipyridine Derivatives

The amino groups at the 4,4'-positions of the bipyridine ring are electron-donating. This property increases the electron density at the coordinating pyridine nitrogen atoms, enhancing the basicity of the ligand. Consequently, [2,2'-Bipyridine]-4,4'-diamine generally forms more stable complexes with transition metals compared to the unsubstituted 2,2'-bipyridine. The enhanced electron density facilitates stronger metal-ligand interactions.

In contrast, bipyridine derivatives with electron-withdrawing groups, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, tend to form complexes with different stability characteristics due to their reduced electron density at the coordination sites. The stability of metal complexes with bipyridine ligands is also generally greater than those with an equivalent number of monodentate pyridine ligands, a phenomenon known as the chelate effect. nih.gov However, they are often less stable than complexes with more rigid ligands like 1,10-phenanthroline. nih.gov

Hydrolysis Kinetics of Metal Complexes

The hydrolysis kinetics of metal complexes, which involves the substitution of a ligand by water, is a key aspect of their reactivity. While specific hydrolysis kinetic data for Co(III), Cu(II), and Ni(II) complexes of [2,2'-Bipyridine]-4,4'-diamine are not extensively detailed in the provided search results, general principles of coordination chemistry can be applied.

The rate of hydrolysis is highly dependent on the metal ion. For instance, Co(III) complexes are typically inert, meaning they undergo ligand exchange reactions, including hydrolysis, very slowly. Conversely, Cu(II) and Ni(II) complexes are generally more labile and would be expected to undergo hydrolysis more rapidly.

Studies on related compounds have shown that Ru(II) complexes of [2,2'-Bipyridine]-4,4'-diamine exhibit slower hydrolysis kinetics compared to analogs with methyl-substituted bipyridine ligands. This suggests that the amino groups can influence the reactivity of the complex. Additionally, the hydrolysis of phosphate (B84403) esters, a reaction catalyzed by some metal complexes, has been studied with Cu(II)-bipyridine chelates, indicating the role of these complexes in promoting hydrolytic reactions. koreascience.or.kr

Role of Amino Functionality in Metal Coordination vs. Non-Coordination

A crucial aspect of the coordination chemistry of [2,2'-Bipyridine]-4,4'-diamine is the role of the amino groups. X-ray crystallography studies have consistently shown that the amino functionalities at the 4,4'-positions are not involved in direct coordination to the primary metal center that is chelated by the two pyridine nitrogen atoms. researchgate.netcmu.edu

Electronic Modulation : As previously mentioned, the electron-donating nature of the amino groups enhances the basicity of the pyridine nitrogens, thereby strengthening the metal-ligand bonds.

Supramolecular Assembly : The amino groups are pivotal in forming extensive hydrogen-bonding networks. researchgate.net They can act as hydrogen bond donors, interacting with counter-anions or solvent molecules to build up one-, two-, or three-dimensional supramolecular architectures. researchgate.net This intermolecular arrangement is a defining feature of the crystal structures of these complexes. researchgate.netcmu.edu

Intermolecular Interactions : Beyond hydrogen bonding, the intermolecular arrangement in the solid state is also often dictated by π-π stacking interactions between the bipyridine rings of adjacent complexes. researchgate.netcmu.edu

Supramolecular Architectures Involving 2,2 Bipyridine 4,4 Diamine

Hydrogen Bonding Networks in Metal-Diamine Complexes

Transition metal complexes incorporating [2,2'-Bipyridine]-4,4'-diamine, often abbreviated as bpy4da, are instrumental in forming extensive three-dimensional (3D) hydrogen-bonded networks. acs.orgepa.govfigshare.com In these structures, the metal-ligand complex, such as [M(bpy4da)₃]²⁺, acts as a "metallo-tecton," a molecular building block whose geometry and connectivity are defined by the coordination of the metal ion. acs.orgresearchgate.net

Role of -NH₂ Groups in Intermolecular Hydrogen Bonding

The primary drivers for the formation of these extensive networks are the amino (-NH₂) groups of the bpy4da ligand. These groups function as effective hydrogen bond donors, readily interacting with suitable hydrogen bond acceptors. acs.orgresearchgate.net This hydrogen bonding capability is a defining feature of the molecule, enabling the linkage of individual metal complexes into larger, ordered assemblies.

In one such example, within a nickel(II) complex, the amino groups form hydrogen bonds with carboxylate counteranions. acs.org Specifically, in the complex [Ni(bpy4da)₃]²⁺, four of the six amino groups engage in hydrogen bonding with four related Hbpc⁻ anions, with N-H···O distances ranging from 2.004 to 2.256 Å. acs.org One of these amino groups also forms a hydrogen bond with a bpc²⁻ anion. acs.org This demonstrates the capacity of the -NH₂ groups to participate in multiple hydrogen bonding interactions simultaneously, a key factor in building complex architectures.

Self-Assembly of Three-Dimensional (3D) Hydrogen Bonded Networks

The directed and predictable nature of the hydrogen bonds originating from the -NH₂ groups facilitates the self-assembly of intricate 3D networks. epa.govresearchgate.net These networks are not random arrangements but rather ordered structures dictated by the geometry of the metallo-tectons and the nature of the hydrogen bond acceptors.

For instance, transition metal complexes of bpy4da with carboxylate counteranions have been shown to form different 3D hydrogen-bonded networks. acs.orgresearchgate.net In the case of [Ni(bpy4da)₃]²⁺ with biphenyl-4,4'-dicarboxylate (bpc) and trimesate (tma) anions, complex ternary 3D hydrogen-bonded networks are formed. acs.org Similarly, copper(II) complexes with terephthalate (B1205515) (tpa) as a bridging ligand also exhibit unique 3D hydrogen-bonded structures. researchgate.netresearchgate.net The hydrated cadmium complex, [Cd(bpy4da)₃]·2Cl, also forms a 3D network through hydrogen bonding. researchgate.net

A summary of representative 3D hydrogen-bonded networks is presented below:

| Metal Ion | Counteranion/Bridging Ligand | Resulting Architecture |

| Ni(II) | Biphenyl-4,4'-dicarboxylate (bpc), Trimesate (tma) | Complex ternary 3D hydrogen-bonded networks. acs.orgresearchgate.net |

| Cu(II) | Terephthalate (tpa) | Different 3D hydrogen-bonded networks. researchgate.netresearchgate.net |

| Cd(II) | Chloride (Cl⁻) | Hydrated 3D hydrogen-bonded network. researchgate.net |

Influence of Counteranions on Supramolecular Structures

The choice of counteranion plays a crucial role in dictating the final supramolecular architecture. researchgate.net Counteranions can act as hydrogen bond acceptors, directly participating in and influencing the formation of the hydrogen-bonding network. acs.orgresearchgate.net The size, shape, and charge of the counteranion can affect the dimensionality and topology of the resulting assembly. rsc.org

For example, in nickel complexes with bpy4da, carboxylate anions like those derived from biphenyl-4,4'-dicarboxylic acid and trimesic acid act as hydrogen bond acceptors, leading to the formation of complex 3D networks. acs.orgresearchgate.net In contrast, nitrate (B79036) anions in a copper(II) complex with bpy4da also participate in the hydrogen bonding, contributing to a different 3D network. researchgate.netresearchgate.net This highlights the significant influence of the counteranion in guiding the self-assembly process. Studies have shown that while the size of counteranions with the same geometry may not always alter the supramolecular structure, the geometry of the counteranions can have a significant impact. rsc.org

Templated Synthesis of Complex Architectures

The principles of supramolecular chemistry, particularly the use of templates, can be applied to direct the synthesis of highly complex architectures incorporating bipyridine-based ligands. Metal ions often serve as templates, organizing the ligands in a specific orientation to facilitate subsequent reactions that form intricate structures like catenanes and rotaxanes.

For instance, a copper(I)-containing researchgate.net-catenane has been synthesized using a bipyridine-derived dialdehyde (B1249045) ligand. researchgate.net In this templated synthesis, the copper(I) ion directs the assembly of two ligand molecules, pre-organizing them for a subsequent ring-closing reaction to form the interlocked catenane structure. researchgate.net While this specific example does not use [2,2'-Bipyridine]-4,4'-diamine directly, it illustrates the powerful strategy of metal-templated synthesis that is applicable to functionalized bipyridine ligands. The synthesis of rigid and conformationally restricted cyclic bisporphyrins connected by a 2,2'-bipyridyl unit has also been achieved through metal-templated methods, with significantly improved yields compared to non-templated reactions. rsc.org This approach allows for the construction of sophisticated molecular machinery and highlights the potential for creating even more complex systems using versatile ligands like [2,2'-Bipyridine]-4,4'-diamine.

Catalytic Applications of 2,2 Bipyridine 4,4 Diamine and Its Metal Complexes

Electrocatalysis

Metal complexes of [2,2'-Bipyridine]-4,4'-diamine are active in a range of electrocatalytic reactions, from energy conversion reactions like hydrogen evolution and CO₂ reduction to applications in bio-electrochemical systems. The ligand's electronic properties play a crucial role in tuning the redox potentials and catalytic efficiencies of the metallic centers.

The generation of hydrogen (H₂) from water is a cornerstone of future clean energy systems. Metal complexes incorporating the [2,2'-Bipyridine]-4,4'-diamine (abbreviated as bpy4da or dabpy) ligand have been investigated as molecular co-catalysts for the hydrogen evolution reaction (HER).

Research has shown that complexes of copper(II), cobalt(III), and nickel(II) with 4,4'-diamino-2,2'-bipyridine can act as co-catalysts for H₂ evolution from aqueous solutions. researchgate.net In these systems, the Cu(II) complex demonstrated significantly higher activity compared to its Co(III) and Ni(II) counterparts. researchgate.net The proposed mechanism involves a Cu(II)/Cu(I) redox cycle, where the high activity is attributed to a low protonation-induced overpotential. researchgate.net Nickel complexes with related 2,2'-bipyridine-based frameworks have also shown high efficiency, achieving a Faradaic efficiency for H₂ of 94 ± 8% with turnover frequencies (TOF) of 103 ± 6 s⁻¹ when using a proton donor. rsc.orgrsc.org In other systems, such as manganese bipyridine complexes, the geometric structure influences the competition between protonation (leading to H₂) and CO₂ reduction. acs.org Even rhenium complexes of [2,2'-Bipyridine]-4,4'-diamine have been observed to produce H₂ with a Faradaic efficiency of 13% under certain conditions. nsf.gov

Table 1: Performance of [2,2'-Bipyridine]-4,4'-diamine Metal Complexes in Electrocatalytic Hydrogen Evolution (HER)

| Metal Center | Catalytic Performance Metric | Value | Notes | Source |

|---|---|---|---|---|

| Copper(II) | Relative Activity | High | Demonstrated higher co-catalyst activity than Co(III) and Ni(II) analogues. | researchgate.net |

| Cobalt(III) | Relative Activity | Low | Lower co-catalyst activity compared to the Cu(II) complex. | researchgate.net |

| Nickel(II) | Relative Activity | Low | Lower co-catalyst activity compared to the Cu(II) complex. | researchgate.net |

| Rhenium(I) | Faradaic Efficiency (FEH₂) | 13% | Observed under N₂ atmosphere with 1 M TFE. | nsf.gov |

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical strategy for mitigating greenhouse gas emissions. rsc.org Rhenium(I) tricarbonyl complexes with bipyridine ligands are well-established, highly selective molecular electrocatalysts for converting CO₂ to carbon monoxide (CO). rsc.orgescholarship.org

Complexes featuring the [2,2'-Bipyridine]-4,4'-diamine ligand have proven to be particularly effective. A rhenium complex with this ligand, when immobilized on a carbon cloth electrode, demonstrated excellent selectivity with a Faradaic efficiency for CO (FE_CO) greater than 99%. acs.org This system achieved a maximum turnover number (TON_CO) of 3359 and a turnover frequency (TOF_CO) of 0.9 s⁻¹ without needing an external Brønsted acid source. acs.org Further studies comparing rhenium complexes with amino groups at different positions on the bipyridine ring found that the [Re(4,4'-NH₂-bpy)(CO)₃Cl] complex could reach a maximum FE_CO of 91% at an applied potential of -2.40 V. nsf.gov

Table 2: Performance of Rhenium(I) Complexes with [2,2'-Bipyridine]-4,4'-diamine in CO₂ Reduction

| Catalyst System | Metric | Value | Conditions | Source |

|---|---|---|---|---|

| Re-[2,2'-Bipyridine]-4,4'-diamine immobilized on carbon cloth | Faradaic Efficiency (FECO) | > 99% | Nonaqueous flow cell, no added Brønsted acid | acs.org |

| Turnover Number (TONCO) | 3359 | |||

| Turnover Frequency (TOFCO) | 0.9 s⁻¹ | |||

| [Re(4,4'-NH₂-bpy)(CO)₃Cl] in solution | Faradaic Efficiency (FECO) | 91% | Controlled potential electrolysis at -2.40 V | nsf.gov |

In the realm of bio-electrocatalysis, osmium complexes containing substituted bipyridine ligands are widely used as redox mediators to "wire" enzymes to electrode surfaces for applications in biosensors and biofuel cells. researchgate.netrsc.org The [2,2'-Bipyridine]-4,4'-diamine ligand has been specifically incorporated into Os-based redox polymers to facilitate the oxidation of glucose.

These Os complexes act as electron relays, shuttling electrons from the active site of enzymes like glucose oxidase to the electrode. The synthesis of a specific polymer, PVI−[Os(4,4'-diamino-2,2'-bipyridine)₂Cl]⁺/²⁺, has been reported for this purpose. acs.org The primary goal in designing these mediators is to tune their redox potential to be close to that of the enzyme's active site, which minimizes the overpotential required for electron transfer. researchgate.net The electron-donating amino groups on the [2,2'-Bipyridine]-4,4'-diamine ligand are instrumental in lowering the redox potential of the Os(III)/Os(II) couple, making the electron transfer process more efficient. researchgate.net This tailored electronic property enables the development of enzymatic biofuel cells and low-potential glucose biosensors with reduced interference from other oxidizable species. researchgate.net

The introduction of substituents onto the 2,2'-bipyridine (B1663995) backbone is a powerful strategy for tuning the electronic properties and, consequently, the catalytic behavior of the resulting metal complexes. The amino groups at the 4,4'-positions of [2,2'-Bipyridine]-4,4'-diamine serve as strong electron-donating groups.

This electron donation has several key effects:

Lowering Redox Potentials : In osmium complexes used for glucose oxidation, the amino groups lower the Os(III)/Os(II) redox potential, which is beneficial for creating efficient bioanodes. researchgate.net For instance, Os complexes with two diamino-modified bipyridine ligands exhibit a formal potential of -0.57 V. researchgate.net

Increasing Catalytic Activity : For Rhenium-based CO₂ reduction catalysts, electron-donating substituents at the 4,4'-positions generally increase catalytic activity. escholarship.org

Destabilizing Ligand Orbitals : In the context of Re-catalyzed CO₂ reduction, the amine substituents lead to a destabilization of the ligand's π* orbital relative to the metal center. rsc.org This can result in the need for more negative potentials to reach the doubly reduced, catalytically active species. rsc.org

Influencing Electron Density : The position of the amino substituent is critical. For Re-bpy catalysts, Mulliken electron population analysis indicated a greater degree of electron density on the metal center for the 6,6'-NH₂-Re isomer compared to the 4,4'- and 5,5'- isomers, affecting the favorability of CO₂ reduction. nsf.gov Similarly, tethering a rhenium complex to a surface via the 4,4'-position resulted in decreased electron density at the metal center compared to tethering at the 5,5'-position. acs.org

While the electron-donating nature of the amino groups is often beneficial, it can also introduce instability. It has been noted that some osmium complexes with diamino-modified ligands can decompose via oxidation of the amino groups themselves. researchgate.net

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions. Metal complexes of [2,2'-Bipyridine]-4,4'-diamine and its derivatives are explored for their potential in light-harvesting applications, particularly in devices that convert solar energy into electricity or chemical fuels.

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that mimics natural photosynthesis. jksus.org The standard and most efficient DSSCs have long relied on ruthenium complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy), where the carboxylic acid groups serve to anchor the dye to a semiconductor surface like TiO₂. rsc.orgossila.com

The use of [2,2'-Bipyridine]-4,4'-diamine in this field is less common but holds unique potential. The amino (-NH₂) groups can also serve as anchoring points to the semiconductor surface and are expected to modify the electron injection efficiency from the photo-excited dye into the TiO₂. researchgate.net Research on a homoleptic ruthenium(II) complex using an amino-group-containing bipyridine ligand as the anchor demonstrated the viability of this approach. researchgate.net The study concluded that the -NH₂ group can be a good anchoring group, analogous to the traditional -COOH group. researchgate.net The resulting DSSC, after co-sensitization, achieved a power conversion efficiency of 5.35%, highlighting the promise of amino-functionalized bipyridines in developing new classes of photosensitizers. researchgate.net

Table 3: Performance of a DSSC with an Amino-Functionalized Bipyridine Ligand

| Photosensitizer | Key Feature | Power Conversion Efficiency (η) | Note | Source |

|---|---|---|---|---|

| Homoleptic Ru(II) complex with amino-group anchor | -NH₂ group used for anchoring to TiO₂ | 5.35% | Performance achieved after co-sensitization process. | researchgate.net |

| Standard Dyes (e.g., N3, N719) | -COOH groups used for anchoring | > 10% | Represents the benchmark for high-efficiency DSSCs. | ossila.com |

Photoreduction of CO₂ to CO and Formate (B1220265)

Metal complexes incorporating [2,2'-Bipyridine]-4,4'-diamine and its derivatives have emerged as significant catalysts for the photoreduction of carbon dioxide (CO₂), a process aimed at converting CO₂ into valuable chemical feedstocks like carbon monoxide (CO) and formate (formic acid/HCOOH). The electronic properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalytic system.

Rhodium complexes featuring a 4,4'-disubstituted-2,2'-bipyridine ligand have been systematically studied to understand the influence of the substituent on catalytic performance. In a system using [Ru(bpy)₃]²⁺ as a photosensitizer and triethanolamine (B1662121) (TEOA) as a sacrificial electron donor, a rhodium complex with the electron-donating amino group ([Rh(4,4'-(NH₂)-bpy)(Cp*)Cl]⁺) demonstrated high activity and selectivity for the production of formic acid over hydrogen gas. acs.org This catalyst was among the most selective, achieving a high turnover number (TON) and initial turnover frequency (TOF) for HCOOH formation. acs.org

Performance of [Rh(4,4'-R-bpy)(Cp*)Cl]⁺ Catalysts in CO₂ Photoreduction acs.org

Data illustrates the effect of different substituents (R) on the bipyridine ligand on catalyst performance for the formation of formic acid (HCOOH) and hydrogen (H₂). The system used [Ru(bpy)₃]Cl₂ as a photosensitizer in a CO₂-saturated CH₃CN/TEOA mixture.

| Substituent (R) | Product | Turnover Number (TON) after 4h | Initial Turnover Frequency (TOF) (h⁻¹) | Selectivity [TOF(HCOOH)/TOF(H₂)] |

|---|---|---|---|---|

| NH₂ (electron-donating) | HCOOH | >100 | ~30 | 1.36 |

| H₂ | - | - | ||

| H (unsubstituted) | HCOOH | >100 | ~30 | 1.21 |

| H₂ | - | - | ||

| CF₃ (electron-withdrawing) | HCOOH | <50 | <15 | 0.59 |

| H₂ | - | - |

Photocatalytic Hydrogen (H₂) Evolution

Complexes of [2,2'-Bipyridine]-4,4'-diamine (also referred to as dabpy) with various transition metals have been investigated as co-catalysts for photocatalytic hydrogen (H₂) evolution from aqueous solutions. This process is a key component of artificial photosynthesis, aiming to produce clean hydrogen fuel using light energy.

In one study, novel complexes of copper(II), cobalt(III), and nickel(II) with the 4,4'-diamino-2,2'-bipyridine ligand were synthesized and characterized. researchgate.net These complexes were then tested as co-catalysts for H₂ generation in a system containing erythrosin B as a photosensitizer. The study found that the copper(II) complex, in particular, was an effective and low-cost co-catalyst for a homogeneous H₂ evolution system. researchgate.net The molecular structures of these complexes were determined by single-crystal X-ray diffraction, revealing a distorted square-planar geometry for the four-coordinated copper center and an octahedral geometry for the six-coordinated cobalt and nickel centers. researchgate.net Certain amidine/amidinate cobalt complexes derived from this system showed an enhancement of catalytic activity toward the hydrogen evolution reaction by up to 86%. researchgate.net

The general mechanism for such systems involves a photosensitizer that absorbs light, a sacrificial electron donor, and the metal complex which acts as the catalyst for proton reduction to H₂. uqtr.ca The close proximity of the photosensitizer and the catalyst is crucial for efficient electron transfer. uqtr.ca

Metal Complexes of [2,2'-Bipyridine]-4,4'-diamine in Photocatalytic H₂ Evolution researchgate.net

Summary of metal complexes synthesized with 4,4'-diamino-2,2'-bipyridine (dabpy) and their application as co-catalysts for H₂ evolution.

| Metal Complex | Metal Center | Coordination Geometry | Role in H₂ Evolution System |

|---|---|---|---|

| [Cu(dabpy)₂]²⁺ | Copper (II) | Distorted Square-Planar | Effective, low-cost co-catalyst |

| Cobalt Complex | Cobalt (III) | Octahedral | Investigated as co-catalyst |

| Nickel Complex | Nickel (II) | Octahedral | Investigated as co-catalyst |

Luminescent Properties in Photocatalytic Systems

The luminescent properties of metal-bipyridine complexes are fundamental to their function in photocatalytic systems. Typically, a photosensitizer, often a ruthenium-bipyridine complex, absorbs light to reach an excited state. researchgate.netrsc.org The efficiency of the subsequent catalytic reaction depends on the ability of this excited state to be "quenched" via electron transfer to or from another molecule, such as the catalyst or a sacrificial electron donor. researchgate.net

The luminescence (or emission) of the photosensitizer is a direct indicator of the excited state's fate. A decrease in luminescence intensity or a shortening of the excited-state lifetime in the presence of a quencher signifies a successful electron transfer, which is the initiating step of the photocatalytic cycle. rsc.org Complexes of [2,2'-Bipyridine]-4,4'-diamine have been studied for their luminescent properties, which are relevant to their potential roles in these systems. researchgate.net The electron-donating amino groups can tune the electronic and photophysical properties of the complex, potentially influencing the efficiency of light absorption and electron transfer processes that underpin photocatalysis. researchgate.net

Organic Catalysis

Copolymerization of Carbon Monoxide and Styrene (B11656) for Polyketone Synthesis

Palladium(II) complexes containing bidentate nitrogen ligands like [2,2'-Bipyridine]-4,4'-diamine are effective catalysts for the alternating copolymerization of carbon monoxide (CO) and styrene to produce polyketones. These materials are of interest due to their valuable chemical properties and the use of CO as a monomer.

Research has shown that the electronic nature of the substituents on the bipyridine ligand significantly impacts the catalyst's performance. A study on a series of 4,4'-disubstituted-[2,2']-bipyridines found that ligands with electron-donating groups, such as the amino groups in [2,2'-Bipyridine]-4,4'-diamine, not only improve the catalytic activity of the palladium complex but also increase the molecular weight of the resulting polyketone. researchgate.net This enhancement is attributed to the increased electron density at the metal center, which facilitates key steps in the catalytic cycle. The mechanism of this polymerization involves the alternating insertion of CO and styrene monomers into the growing polymer chain attached to the palladium center. rsc.org

Effect of Bipyridine Ligand Substituents on Styrene-CO Copolymerization researchgate.net

Comparison of catalytic activity and resulting polymer molecular weight for palladium catalysts with different electron-donating and electron-withdrawing groups on the bipyridine ligand.

| Substituent on Bipyridine | Electronic Effect | Catalytic Activity (g Polyketone / g Pd·h) | Polyketone Molecular Weight (Mn) |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Donating | 1356 | 8502 |

| Amino (-NH₂) | Donating | Higher Activity & Weight (relative to withdrawing) | Higher Activity & Weight (relative to withdrawing) |

| Nitro (-NO₂) | Withdrawing | Lower Activity & Weight | Lower Activity & Weight |

*Specific values for amino and nitro derivatives were described qualitatively in the source. The trend indicates that stronger electron-donating groups lead to higher activity and molecular weight.

Metal-Catalyzed Organic Transformations

The utility of [2,2'-Bipyridine]-4,4'-diamine as a ligand extends beyond polymerization to a range of other metal-catalyzed organic transformations. Its strong chelation and electron-donating character make it suitable for stabilizing metal centers in various oxidation states and facilitating their reactivity.

Bipyridine ligands are integral to numerous catalytic processes. For instance, chiral bipyridine ligands are employed in copper-catalyzed asymmetric reactions, such as allylic oxidations and cyclopropanations, where they control the stereochemical outcome of the transformation. acs.org Furthermore, functionalized bipyridine derivatives have been used in the post-polymerization modification of polyolefins, demonstrating their role in creating advanced materials. acs.org The [2,2'-Bipyridine]-4,4'-diamine ligand, with its robust coordination and favorable electronic properties, is a valuable component in the design of catalysts for a wide array of synthetic applications.

Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of these materials, such as their porosity and dimensionality, are highly dependent on the choice of both the metal component and the organic linker. mdpi.comnih.gov

Ligand Design for MOF Synthesis

The synthesis of MOFs often involves the reaction of a metal salt with the organic linker in a suitable solvent under solvothermal conditions. nih.gov For instance, a novel MOF was synthesized using vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid, a derivative of the diamine compound. frontiersin.org The resulting V/BP-MOF demonstrated high thermal stability and a well-defined nanostructure. frontiersin.org In another example, transition metal complexes of [2,2'-Bipyridine]-4,4'-diamine with counteranions like carboxylates form three-dimensional hydrogen-bonded networks. acs.org

The versatility of the bipyridine core allows for the creation of a wide range of MOFs with different metal centers and functionalities. For example, complexes with nickel, and cobalt have been synthesized, each exhibiting unique coordination geometries. researchgate.net The choice of metal and the reaction conditions can lead to the formation of diverse structures, from discrete molecular complexes to extended one-, two-, or three-dimensional polymers. mdpi.com

Control of Network Topology and Dimensionality

The structure of the organic linker plays a crucial role in determining the topology and dimensionality of the resulting MOF. The geometry and connectivity of the [2,2'-Bipyridine]-4,4'-diamine ligand, along with other co-ligands, direct the assembly of the metal-organic network. rsc.org

For example, in zinc-1,4-benzenedicarboxylate-bipyridine frameworks, the functionalization of the benzenedicarboxylate linker with alkoxy chains was found to be key in directing the formation of a honeycomb-like topology instead of the more common pillared square-grid structure. rsc.org This demonstrates that even subtle changes to the ligand structure can have a significant impact on the final network architecture. rsc.org

The use of auxiliary ligands in conjunction with bipyridine derivatives can further influence the network's dimensionality. mdpi.com For instance, the partial substitution of carboxylate linkers with chelating bipyridine ligands can reduce the connectivity of the secondary building units (SBUs), leading to the formation of lower-dimensional (1D or 2D) coordination networks. mdpi.com This control over dimensionality is important for creating materials with anisotropic properties, which are valuable for applications in electronics and magnetism. mdpi.com

Tunable Properties of MOF Materials

The functional properties of MOFs can be tuned by modifying the organic linkers or the metal centers. The incorporation of [2,2'-Bipyridine]-4,4'-diamine and its derivatives into MOFs can impart specific chemical and physical characteristics to the material.

One method to tune the properties of bipyridine-containing MOFs is through post-synthetic modification. For example, a zirconium-based MOF, UiO-67-bpy, was modified by N-quaternization of the pyridine (B92270) sites. nih.gov This modification transformed the neutral framework into a cationic one, which led to enhanced adsorption of anionic dyes and an increased CO2 uptake. nih.gov The N-quaternization also altered the electronic structure of the organic linker, resulting in a significant red shift in the material's optical absorption. nih.gov

The catalytic activity of MOFs can also be tailored. A robust zirconium-based MOF with open 2,2'-bipyridine (B1663995) sites, UiO-67-bpydc, was synthesized and subsequently complexed with palladium chloride. rsc.org The resulting material exhibited efficient and recyclable catalytic activity for the Suzuki-Miyaura cross-coupling reaction. rsc.org This highlights the potential of using bipyridine-functionalized MOFs as platforms for heterogeneous catalysis.

Covalent Organic Frameworks (COFs)

COFs are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.com The modular nature of COF synthesis allows for the precise design of their structures and functions. mdpi.com

Integration of Bipyridine Moieties into COF Structures

The integration of bipyridine units into COF structures is a promising strategy for creating functional materials with applications in catalysis and optoelectronics. tcichemicals.com The diamine functionality of [2,2'-Bipyridine]-4,4'-diamine makes it a suitable monomer for the synthesis of imine-linked COFs through condensation reactions with aldehyde-containing linkers. mdpi.comnih.gov

For example, a bipyridine-functionalized COF, TpBpy, was synthesized via a mechanochemical route by reacting 1,3,5-triformylphloroglucinol (Tp) with [2,2'-bipyridine]-5,5'-diamine (B3025308). nih.gov This method offers a more environmentally friendly alternative to traditional solvothermal synthesis. researchgate.net In another study, a series of 2D COFs were prepared using [2,2'-bipyridine]-5,5'-diamine and other diamine linkers, resulting in materials with tunable pore sizes and electronic properties. mdpi.com

The synthesis of COFs containing bipyridine moieties can also be achieved through solvothermal methods. nih.gov For instance, the reaction of 5,5'-([2,2'-bipyridine]-5,5'-diyl)diisophthalaldehyde (B13658248) with [2,2'-bipyridine]-5,5'-diamine afforded a 2D COF, USTB-2. nih.gov

Post-Metallation Strategies for Functional COFs

A key advantage of incorporating bipyridine units into COFs is the ability to introduce metal centers into the framework through post-synthetic modification. sci-hub.se This approach allows for the creation of metallated COFs with well-defined active sites for catalysis. researchgate.net

A notable example is the post-metallation of a bipyridine-containing COF with a rhenium tricarbonyl complex. The resulting Re-functionalized COF (COF-2,2'-bpy-Re) was shown to be an active electrocatalyst for the reduction of CO2 to CO. researchgate.netrsc.org The bipyridine sites within the COF act as chelating ligands for the rhenium centers, immobilizing the catalytic species within the porous framework. researchgate.net

Similarly, a COF containing both porphyrin and bipyridine units was synthesized and subsequently metallated with cobalt or iron. osti.govacs.org While the post-metallation led to a loss of crystallinity, the resulting materials exhibited activity for the electrochemical reduction of CO2. osti.gov These studies demonstrate the potential of post-metallation strategies to create heterobimetallic COFs with multiple, distinct metal sites for synergistic catalysis. sci-hub.seosti.gov

Polymeric Materials

The diamine nature of [2,2'-Bipyridine]-4,4'-diamine enables its use as a monomer in the synthesis of high-performance polymers, particularly polyimides, and for the development of functionalized polymers that can coordinate with metal ions.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of bipyridine units into the polyimide backbone can impart additional functionalities, such as metal-coordinating capabilities and modified dielectric properties.

A polyimide containing bipyrimidine units was synthesized from a newly created diamine, 5,5′-bis[(4-amino) phenoxy]-2,2′-bipyridine (BPBPA), and 3‚3′‚4‚4′-biphenyltetracarboxylic dianhydride (BPDA) through a two-step process. rsc.org The resulting polyimide (BPDA-BPBPA) exhibited a dielectric constant ranging from 6.78 to 6.36 between 10² Hz and 10⁵ Hz, with a dielectric loss remaining below 0.04. rsc.org The introduction of flexible and polarizable bipyridine groups into the main chain of polyimides can help balance the trade-off between thermal stability and processability. researchgate.net

In a related study, a series of polyimides containing pyridine and ketone units were prepared from the diamine monomer 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and various aromatic dianhydrides. nih.gov These polymers demonstrated excellent thermal and mechanical properties, highlighting the potential of pyridine-containing diamines in creating high-performance materials for optoelectronic applications. nih.gov

Table 1: Properties of Pyridine-Based Polyimides

| Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | 201–310 °C | nih.gov |

| 5% Weight Loss Temperature (Nitrogen) | 472–501 °C | nih.gov |

| 10% Weight Loss Temperature (Nitrogen) | 491–537 °C | nih.gov |

| Char Yield at 800 °C (Nitrogen) | 55.3–60.8% | nih.gov |

| Tensile Strength | 103–145 MPa | nih.gov |

| Elongation at Break | 12.9–15.2% | nih.gov |

| Tensile Modulus | 1.20–1.88 GPa | nih.gov |

| Dielectric Constant (BPDA-BPBPA) | 6.36 - 6.78 | rsc.org |

The bipyridine moiety within a polymer chain provides a site for metal ion coordination, allowing for the creation of functionalized polymers with applications in catalysis, sensing, and as metallopolymers. The amine groups of [2,2'-Bipyridine]-4,4'-diamine offer reactive sites for grafting or further functionalization.

Transition metal complexes of the ligand 2,2′-bipyridine-4,4′-diamine (bpy4da) can form extensive three-dimensional hydrogen-bonding networks. researchgate.netresearchgate.net This property is crucial for creating ordered materials with controllable architectures and tunable properties by varying the central metal ion. researchgate.net Furthermore, various 4,4'-disubstituted-[2,2']-bipyridines have been successfully employed in the copolymerization of carbon monoxide and styrene (B11656), demonstrating their utility in catalysis. researchgate.net The development of novel polyimide-SiO₂ hybrid materials containing bipyridine units has also been explored, aiming for materials with low dielectric constants. researchgate.net

Optoelectronic and Photovoltaic Materials

The electron-rich nature and chelating ability of the bipyridine core are central to its application in optoelectronic and photovoltaic devices. It serves as a critical component in dyes for solar cells and as a ligand for tuning the properties of luminescent materials.

In Dye-Sensitized Solar Cells (DSSCs), an anchoring group is essential for binding dye molecules to the surface of a semiconductor, typically titanium dioxide (TiO₂), facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.

While the dicarboxylic acid analogue, 2,2′-Bipyridine-4,4′-dicarboxylic acid, is a well-established anchoring ligand in famous ruthenium-based dyes like N3 and N719, the bipyridine structure itself plays a key role. ossila.com Upon light absorption, the excited electron is localized on the bipyridyl ligand, which is conjugated to the anchor groups, allowing for effective injection into the semiconductor. ossila.com The bidentate nature of bipyridine-based anchors can enhance dye adsorption stability and improve electron injection efficiency. researchgate.net Research on metal-free organic dyes using a bipyridine anchoring group has shown its ability to bind to Lewis acid sites on the TiO₂ surface. researchgate.net Studies on ruthenium sensitizers with four carboxy anchoring groups (tetracarboxy-bipyridine) have been conducted to investigate the effect of anchor number on device efficiency, though they showed slightly lower performance compared to their dicarboxy counterparts under certain conditions. nih.govresearchgate.net

The stability and optical performance of cesium lead halide perovskite nanocrystals (PNCs), which are promising for optoelectronic devices, are often limited by surface defects. rsc.orgrsc.org Ligand engineering is a key strategy to passivate these defects and enhance performance. dntb.gov.ua

Table 2: Effect of 2,2′-Bipyridine-4,4′-dicarboxylic acid (BPY) Ligand on CsPbBr₃ Perovskite Nanocrystal (PNC) Properties

| Property | Pristine CsPbBr₃ PNCs | BPY-CsPbBr₃ PNCs | Source |

|---|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | 64 ± 2% | 88 ± 2% | rsc.orgrsc.orgresearchgate.net |

Light-Emitting Electrochemical Cells (LECs) are simple, single-layer lighting devices. The performance of LECs heavily relies on the design of the luminescent material, which is often a metal complex. Substituted bipyridine ligands are frequently used to tune the properties of these complexes.

Research has shown that modifying the 2,2'-bipyridine ligand in emissive metal complexes can significantly enhance LEC performance. For instance, attaching methoxy (B1213986) groups at the 6,6' positions of the bipyridine ligand in heteroleptic copper(I) complexes resulted in enhanced thermal and photostability, leading to LECs with superior luminance, stability, and efficacy compared to those with an unsubstituted bipyridine ligand. unito.itnih.govacs.org Similarly, iridium complexes with a 6,6′-diphenyl-2,2′-bipyridine ligand have been evaluated as electroluminescent components for long-lived LECs. rsc.org Other work has demonstrated that copper(I) complexes containing 6-alkoxy or 6-phenyloxy-substituted 2,2'-bipyridine ligands can produce bright and stable yellow-emitting LECs, making them highly relevant for future electroluminescent devices. rsc.org These findings underscore the importance of ligand engineering in the bipyridine framework to develop advanced materials for lighting applications.

Biological and Medicinal Research Applications

Antimicrobial Activity of [2,2'-Bipyridine]-4,4'-diamine and its Metal Complexes

Recent studies have underscored the antimicrobial potential of [2,2'-Bipyridine]-4,4'-diamine and its metal complexes. The inherent ability of the bipyridine scaffold to form stable complexes with various metal ions is central to its biological activity. These metal complexes can interact with and disrupt essential cellular processes in microorganisms.

The antimicrobial efficacy often surpasses that of the parent ligand. For instance, certain metal complexes of [2,2'-Bipyridine]-4,4'-diamine have demonstrated significant activity against a spectrum of bacterial and fungal strains. The mechanism of action is believed to involve the formation of stable metal complexes that can interfere with microbial DNA and enzymes. The coordination of the nitrogen atoms of the bipyridine ring to a metal center can alter the metal ion's reactivity and stability, enhancing its antimicrobial effects.

Derivatives of the closely related 4,4'-bipyridine (B149096) have also shown notable antimicrobial and antifungal properties. nih.gov Specifically, diquaternary salts of 4,4'-bipyridinium have exhibited remarkable activity. nih.gov The nature of substituents on the bipyridine ring can influence the selectivity of the antimicrobial action. nih.gov Furthermore, gold(III) complexes incorporating derivatives of 2,2'-bipyridine (B1663995) have been investigated as promising antibacterial and antibiofilm agents against both Gram-positive and Gram-negative bacteria. acs.org

| Compound/Complex | Target Organisms | Key Findings |

| Metal complexes of [2,2'-Bipyridine]-4,4'-diamine | Various bacterial and fungal strains | Showed significant antimicrobial activity, often higher than the parent ligand. |

| Diquaternary salts of 4,4'-bipyridinium | Bacteria and Candida albicans | Possess remarkable antimicrobial and antifungal activity. nih.gov |

| Gold(III) complexes with 2,2'-bipyridine derivatives | Gram-positive and Gram-negative bacteria | Demonstrated promising antibacterial and antibiofilm properties. acs.org |

| Copper(II) polymer complexes with 2,2'-bipyridine | Bacteria and fungi | Exhibited good antibacterial and antifungal activities. nih.gov |

| Ruthenium(II) complex with 3,3'-dicarboxy-2,2'-bipyridine | Staphylococcus aureus and Escherichia coli | Showed antibacterial activity against both Gram-positive and Gram-negative bacteria. pensoft.net |

Modulating Amyloid-β (Aβ) Aggregation in Alzheimer's Disease Research

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.govresearchgate.netnih.gov Small molecules that can modulate this aggregation process are of great interest as potential therapeutic agents. nih.govresearchgate.netnih.govmdpi.com Metal complexes, particularly those involving ruthenium, have emerged as promising candidates due to their modular nature and ease of preparation. nih.govresearchgate.netnih.govmdpi.com

Ruthenium-Arene Complexes with Diamine Ligands for Anti-Aβ Activity

Several ruthenium-arene complexes containing 2,2'-bipyridine (bpy) ligands have been synthesized and evaluated for their ability to inhibit Aβ aggregation. nih.govresearchgate.netnih.govmdpi.com Among these, a complex named RuBA, which features a 4,4'-diamino-2,2'-bipyridine ligand, demonstrated the most significant impact on Aβ aggregation. nih.govresearchgate.netnih.govmdpi.com The anti-Aβ activity of these complexes was assessed using multiple techniques, including thioflavin T (ThT) fluorescence, dynamic light scattering (DLS), and transmission electron microscopy (TEM). nih.govresearchgate.netnih.govmdpi.com The interaction of these ruthenium complexes with the Aβ peptide is thought to occur through the imidazole (B134444) side chains of histidine residues present in the peptide. mdpi.com

Structure-Activity Relationships in Anti-Aβ Agents

Studies on various ruthenium-arene complexes with different substituents on the 2,2'-bipyridine ligand have provided valuable insights into their structure-activity relationship. The superior performance of the RuBA complex, containing the 4,4'-diamino-2,2'-bipyridine ligand, highlights the critical role of the amino groups in the anti-Aβ activity. nih.govresearchgate.netnih.govmdpi.com This finding suggests that the electron-donating nature and hydrogen-bonding capabilities of the amino groups are crucial for the interaction with and modulation of Aβ aggregation. The rational design of 2,2'-bipyridine derivatives, by incorporating moieties that interact with Aβ and by altering metal-binding properties, has been shown to be an effective strategy for developing modulators of metal-induced Aβ aggregation. nih.gov

Interactions with Biological Macromolecules

The biological effects of [2,2'-Bipyridine]-4,4'-diamine and its metal complexes are intrinsically linked to their interactions with essential biological macromolecules.

DNA and Nucleic Acid Binding

The bipyridine scaffold is known for its ability to interact with DNA, which is a key mechanism behind its observed antitumor activities. Metal complexes of 2,2'-bipyridine can bind to DNA through various modes, including intercalation and electrostatic interactions. nih.govunlv.eduresearchgate.net For example, platinum(II) complexes with 2,2'-bipyridine have been shown to intercalate DNA. unlv.edu Similarly, polymer-copper(II) complexes containing 2,2'-bipyridine have been found to bind to calf thymus DNA, likely through electrostatic interactions. nih.gov

Ruthenium(II) complexes containing flexible diamine bridges and 2,2'-bipyridine ligands have been shown to selectively bind to guanine (B1146940) residues in calf thymus DNA. oup.com Furthermore, ruthenium(II) polypyridyl complexes have been demonstrated to bind to DNA via an intercalative mode and can even promote the photocleavage of plasmid DNA upon irradiation. tandfonline.com The planarity of the ligand system in such complexes can significantly influence their DNA binding affinity. tandfonline.com

Enzyme Interactions and Inhibition

The interaction of [2,2'-Bipyridine]-4,4'-diamine and its metal complexes with enzymes is another crucial aspect of their biological activity. These interactions can lead to enzyme inhibition, disrupting vital metabolic pathways. For instance, derivatives of 2,2'-bipyridine have been investigated for their enzyme inhibition potential. nih.gov

Biochemical Reagent Applications

[2,2'-Bipyridine]-4,4'-diamine, also known as 4,4'-diamino-2,2'-bipyridine, serves as a valuable biochemical reagent, primarily due to its function as a versatile ligand in coordination chemistry. chemsrc.com Its utility in life science research stems from its ability to form stable complexes with various transition metals. The presence of amino groups enhances its electron-donating properties, leading to the formation of robust metal complexes with specific and tunable functionalities. researchgate.net